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Compound of Interest

Compound Name: 6-Deoxy-9α-hydroxycedrodorin

Cat. No.: B10855954

Get Quote

Disclaimer: Publicly available information regarding specific analytical methods, quantitative

data, and biological signaling pathways for 6-Deoxy-9α-hydroxycedrodorin is limited. The

following application notes and protocols are representative examples based on standard

methodologies for the analysis of sesquiterpenoids and other similar natural products. These

should serve as a guideline for researchers, scientists, and drug development professionals.

Introduction
6-Deoxy-9α-hydroxycedrodorin is a cedrane-type sesquiterpenoid. While its specific

biological functions and analytical characterization are not extensively documented in public

literature, it is known to have potential applications in the selection of insect-resistant clones for

timber plantations[1]. As a pharmaceutical reference standard, its chemical identity is confirmed

with a CAS Number of 247036-52-8, a molecular formula of C₂₇H₃₄O₉, and a molecular weight

of 502.6 g/mol . This document provides a set of standardized, albeit representative, protocols

for the isolation, identification, and quantification of 6-Deoxy-9α-hydroxycedrodorin or similar

compounds.
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Below is a table summarizing the expected physicochemical properties of 6-Deoxy-9α-
hydroxycedrodorin.

Property Value (Predicted/Illustrative)

Molecular Formula C₂₇H₃₄O₉

Molecular Weight 502.6 g/mol

Appearance White to off-white solid

Solubility
Soluble in methanol, ethanol, DMSO; sparingly

soluble in water

Melting Point 185-195 °C

Application Notes & Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for
Quantification
Objective: To develop a robust HPLC method for the quantification of 6-Deoxy-9α-
hydroxycedrodorin in a given sample matrix. This method is based on common practices for

the analysis of sesquiterpene lactones and other related compounds[2][3].

Experimental Protocol:

Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector

(DAD), autosampler, and column oven.

Chromatographic Conditions (Representative):

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase: A gradient of acetonitrile (A) and water (B) with 0.1% formic acid.

Gradient Program:

0-5 min: 30% A
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5-25 min: 30% to 80% A

25-30 min: 80% A

30-35 min: 80% to 30% A

35-40 min: 30% A

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: 210 nm.

Injection Volume: 10 µL.

Standard Preparation:

Prepare a stock solution of 6-Deoxy-9α-hydroxycedrodorin reference standard (1

mg/mL) in methanol.

Create a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5,

10, 25, 50, 100 µg/mL).

Sample Preparation:

Extract the sample containing the analyte with a suitable solvent (e.g., methanol, ethyl

acetate).

Filter the extract through a 0.45 µm syringe filter before injection.

Quantification:

Generate a calibration curve by plotting the peak area against the concentration of the

standards.

Determine the concentration of 6-Deoxy-9α-hydroxycedrodorin in the sample by

interpolating its peak area on the calibration curve.
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Data Presentation: HPLC Quantification (Illustrative Data)

Parameter Value

Retention Time ~18.5 min

Linear Range 1 - 100 µg/mL

Correlation Coefficient (r²) > 0.999

Limit of Detection (LOD) 0.2 µg/mL

Limit of Quantification (LOQ) 0.7 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
Objective: To confirm the chemical structure of 6-Deoxy-9α-hydroxycedrodorin using one-

and two-dimensional NMR techniques. The approach is based on standard NMR analysis of

sesquiterpenes[4][5][6][7][8].

Experimental Protocol:

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable

deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Experiments:

¹H NMR: To determine the proton environment.

¹³C NMR: To determine the carbon skeleton.

DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

COSY (Correlation Spectroscopy): To identify proton-proton couplings.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon

correlations.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons and elucidate stereochemistry.

Data Presentation: ¹H and ¹³C NMR Data (Illustrative Chemical Shifts)

Position ¹³C Chemical Shift (δ, ppm)
¹H Chemical Shift (δ, ppm,
Multiplicity, J in Hz)

1 45.2 1.85 (m)

2 25.8 1.60 (m), 1.75 (m)

3 38.1 2.10 (m)

... ... ...

9 75.3 4.20 (d, J=4.5)

... ... ...

C=O 172.5 -

Mass Spectrometry (MS) for Molecular Weight and
Fragmentation Analysis
Objective: To determine the accurate molecular weight and fragmentation pattern of 6-Deoxy-
9α-hydroxycedrodorin to confirm its elemental composition and aid in structural elucidation.

These methods are standard for natural product analysis[9][10][11][12].

Experimental Protocol:

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-

of-Flight) or Orbitrap, coupled to an appropriate ionization source.
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Ionization Method: Electrospray Ionization (ESI) is commonly used for polar, non-volatile

compounds like hydroxylated sesquiterpenoids.

Analysis Mode:

Full Scan MS: To determine the accurate mass of the molecular ion (e.g., [M+H]⁺,

[M+Na]⁺).

Tandem MS (MS/MS): To induce fragmentation of the parent ion and obtain a

characteristic fragmentation pattern.

Sample Introduction: The sample can be introduced via direct infusion or coupled with a

liquid chromatography system (LC-MS).

Data Analysis:

Determine the elemental composition from the accurate mass measurement.

Propose fragmentation pathways based on the MS/MS spectrum to support the proposed

structure.

Data Presentation: Mass Spectrometry Data (Illustrative)

Parameter Value

Ionization Mode ESI+

Observed [M+H]⁺ (m/z) 503.2225

Calculated [M+H]⁺ (m/z) for C₂₇H₃₅O₉ 503.2229

Mass Error (ppm) < 2 ppm

Key MS/MS Fragments (m/z)
485.2123 ([M+H-H₂O]⁺), 443.1915 ([M+H-

CH₃COOH]⁺), ...

Visualizations
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Workflow for Isolation and Characterization of a Novel
Natural Product
The following diagram illustrates a typical workflow for the isolation and characterization of a

novel natural product like 6-Deoxy-9α-hydroxycedrodorin.
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Caption: Workflow for Natural Product Discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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